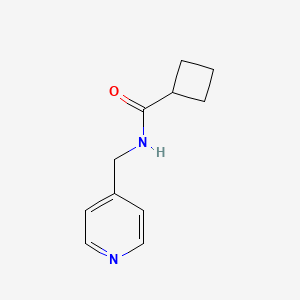![molecular formula C17H17FN2O3 B5162401 N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a member of the curcumin analog family, which is derived from the active ingredient in turmeric.
Wirkmechanismus
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. This compound also inhibits the activation of STAT3, a transcription factor that is involved in cancer cell survival and proliferation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and cytoprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disease models, this compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility and potential toxicity at high doses.
Zukünftige Richtungen
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has shown promising results in various disease models, and future research should focus on its potential clinical applications. Some of the future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer, inflammation, and neurodegenerative diseases.
2. Development of this compound analogs with improved pharmacokinetic properties and therapeutic efficacy.
3. Investigation of the potential synergistic effects of this compound with other therapeutic agents.
4. Study of the molecular mechanisms underlying the therapeutic effects of this compound.
Conclusion
This compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of the NF-κB and STAT3 signaling pathways and activation of the Nrf2 pathway. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. Future research should focus on its clinical applications and the development of this compound analogs with improved pharmacokinetic properties and therapeutic efficacy.
Synthesemethoden
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide can be synthesized using a two-step process. The first step involves the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-fluorobenzoyl chloride in the presence of triethylamine to yield this compound. This synthesis method has been optimized to yield high purity this compound with a yield of 50%.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-13-9-7-12(8-10-13)20-16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICHKNNJAFNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)

![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)
![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)



![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)
